(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one
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Overview
Description
The compound (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-yl]propan-1-one is a complex organic molecule featuring multiple functional groups, including a fluorinated pyridine, a methoxy group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-yl]propan-1-one typically involves multi-step organic synthesis. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of reactions starting from commercially available precursors.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.
Spirocyclization: This critical step involves the formation of the spirocyclic structure, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-yl]propan-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-yl]propan-1-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- (-)-Carvone
- Thymoquinone, allicin, resveratrol, parthenolide, Epigallocatechin gallate, and piperine
Uniqueness
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-yl]propan-1-one: is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27FN6O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one |
InChI |
InChI=1S/C25H27FN6O2/c1-15(18-12-21(34-3)29-13-20(18)26)24(33)32-10-7-25(14-32)6-5-17-11-19(16(2)30-22(17)31-25)23-27-8-4-9-28-23/h4,8-9,11-13,15H,5-7,10,14H2,1-3H3,(H,30,31)/t15-,25+/m1/s1 |
InChI Key |
PARGFYLSRQUWHR-BZQUYTCOSA-N |
Isomeric SMILES |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)[C@H](C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5 |
Canonical SMILES |
CC1=C(C=C2CCC3(CCN(C3)C(=O)C(C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5 |
Origin of Product |
United States |
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